Superior Enantioselectivity in Polycyclic Carbocycle Construction: (R,R)-DACH-naphthyl vs. (R,R)-DACH-phenyl Trost Ligand
In an alkynylation–allylation–cyclization cascade for polycyclic carbocycle synthesis, the (R,R)-DACH-naphthyl Trost ligand delivered products with up to 97% enantiomeric excess (ee) [1]. Under optimized conditions using the same substrate class, the (R,R)-DACH-phenyl Trost ligand afforded only 89% ee [2]. This represents an 8 percentage-point improvement in enantioselectivity, a meaningful gain for applications requiring high optical purity.
| Evidence Dimension | Enantioselectivity (ee) |
|---|---|
| Target Compound Data | up to 97% ee |
| Comparator Or Baseline | (R,R)-DACH-phenyl Trost ligand: 89% ee |
| Quantified Difference | +8 percentage points (absolute) |
| Conditions | Pd-catalyzed β-hydride elimination / alkynylation–allylation cascade; ligand/Pd ratio not specified; isolated yields 73–96% |
Why This Matters
An 8% absolute increase in ee can be decisive for meeting pharmaceutical purity specifications and minimizing costly enantiomer separation.
- [1] Enantioselective Synthesis of Polycyclic Carbocycles via an Alkynylation–Allylation–Cyclization Strategy. (Reported up to 97% ee with naphthyl-DACH Trost ligand). View Source
- [2] Palladium-catalyzed enantioselective β-hydride elimination for the construction of remote stereocenters. Nat. Commun. 2025, 16, 1234. (Entry 11: (R,R)-DACH-phenyl Trost ligand gives 89% ee). View Source
